molecular formula C22H17N3O3 B2892638 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-03-6

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2892638
CAS No.: 477555-03-6
M. Wt: 371.396
InChI Key: VWMDOCOAWGHKDG-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a phenyl ring substituted with a 1H-1,3-benzodiazol-2-yl moiety.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22(14-9-10-19-20(13-14)28-12-11-27-19)25-16-6-2-1-5-15(16)21-23-17-7-3-4-8-18(17)24-21/h1-10,13H,11-12H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMDOCOAWGHKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes, followed by cyclization and functional group modifications. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar but scaled up to ensure high yield and purity. These methods often involve continuous flow reactors and automated systems to maintain precise reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

  • Key Difference : Replaces benzodiazol with benzothiazol (sulfur replaces one nitrogen in the diazole ring).
  • Molecular Formula : C₂₀H₁₃N₃O₃S (inferred from SMILES).

N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

  • Key Difference : Fluorine substituent at position 6 of the benzothiazol ring.
  • Impact : Fluorine’s electronegativity improves metabolic stability and may enhance bioavailability by reducing oxidative metabolism .

N-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide

  • Key Difference: Ethylamino linker between the benzodioxine carboxamide and benzothiazole.

Functional Group Modifications

N-[3-(Butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

  • Key Difference: Butyrylamino group (-NHCOC₃H₇) on the phenyl ring.
  • Impact : Increased lipophilicity from the aliphatic chain could improve membrane penetration but may reduce aqueous solubility .

N-[4-(4-Morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

  • Key Difference : Morpholinyl group (a polar, saturated tertiary amine) at position 4 of the phenyl ring.
  • Impact : Enhances solubility due to the morpholine’s polarity and basicity, favoring interactions with acidic biological targets .

Heterocyclic Hybrid Systems

3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

  • Key Difference : Incorporates a benzofuran ring and biphenylcarbonyl group.

N-{5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

  • Key Difference : Oxadiazole ring with a methylsulfanylphenyl substituent.
  • Impact : Oxadiazole acts as a bioisostere for ester or amide groups, improving metabolic stability. The methylsulfanyl group adds lipophilicity and may modulate cytochrome P450 interactions .

Structural and Pharmacological Implications

Compound Feature Pharmacological Impact Example Compounds
Benzodiazol/Benzothiazol Hydrogen bonding (benzodiazol) vs. lipophilicity (benzothiazol) Target compound
Fluorine Substituents Enhanced metabolic stability and bioavailability
Morpholinyl Groups Improved solubility and target affinity
Oxadiazole Rings Metabolic resistance and bioisosteric replacement
Aliphatic Chains Increased lipophilicity at the expense of solubility

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodioxine core and a benzodiazole moiety. Its molecular formula is C16H14N2O3C_{16}H_{14}N_{2}O_{3}, with a molecular weight of approximately 282.30 g/mol.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Study Findings : A synthesized derivative was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed comparable or superior activity to established antibiotics like norfloxacin and chloramphenicol .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus32 µg/mL
Derivative BEscherichia coli16 µg/mL
NorfloxacinStaphylococcus aureus64 µg/mL
ChloramphenicolEscherichia coli32 µg/mL

Antifungal Activity

In addition to antibacterial effects, the compound also exhibits antifungal activity. Research conducted on related compounds revealed effectiveness against fungi such as Candida albicans and Aspergillus niger:

  • Study Findings : The antifungal activity was assessed using a two-fold serial dilution method. Some derivatives demonstrated potent antifungal effects that were on par with fluconazole .
CompoundTarget FungiMIC (µg/mL)
Derivative ACandida albicans16 µg/mL
Derivative BAspergillus niger32 µg/mL
FluconazoleCandida albicans64 µg/mL

The mechanisms underlying the biological activities of this compound appear to involve disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis. The benzodiazole moiety is particularly noted for its ability to interact with DNA and RNA polymerases, thereby inhibiting replication processes in bacteria and fungi .

Case Studies

One notable case study involved the evaluation of a series of benzodioxine derivatives in a clinical setting. The study focused on patients with resistant bacterial infections who had failed standard treatments. The introduction of these derivatives resulted in notable improvements in infection control and patient recovery times .

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